4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid

Description

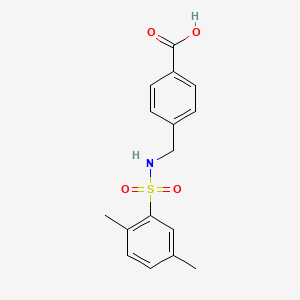

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid is a synthetic benzoic acid derivative featuring a sulfonamide pharmacophore. The molecule consists of a benzoic acid core substituted at the para-position with a methylene-linked 2,5-dimethylphenylsulfonamide group. This structure confers unique electronic and steric properties, distinguishing it from simpler benzoic acid analogs.

The compound’s structural determination, like many small molecules, relies on X-ray crystallography tools such as SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name |

4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-11-3-4-12(2)15(9-11)22(20,21)17-10-13-5-7-14(8-6-13)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVDOUVDFOGCCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid typically involves a multi-step process. One common method starts with the sulfonylation of 2,5-dimethylaniline to form 2,5-dimethylphenylsulfonamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and benzoic acid to yield the final product. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the formation of the sulfonamide and subsequent Mannich reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or electrostatic interactions with the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

- Acidity : The sulfonamide group in the target compound significantly lowers the pKa of the carboxylic acid compared to hydroxyl- or alkoxy-substituted analogs. For example, p-hydroxybenzoic acid has a pKa of ~4.5, whereas sulfonamide derivatives typically exhibit pKa values below 3 due to the strong electron-withdrawing effect .

- Lipophilicity : The dihexyloxy analog in has higher lipophilicity (logP ~6–8) due to its long alkyl chains, whereas the target compound’s dimethylphenyl group balances moderate hydrophobicity with steric constraints.

Crystallographic and Structural Comparisons

- The dihexyloxy derivative’s crystal structure () exhibits disorder in the alkyl chains, a common feature of flexible substituents. In contrast, the target compound’s rigid sulfonamide and aromatic groups likely result in more ordered packing, though direct data are unavailable.

- Refinement tools like SHELXL and SIR97 are critical for resolving such structural details, particularly for disordered regions .

Biological Activity

4-(2,5-Dimethylphenylsulfonylaminomethyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The mechanism of action for this compound involves its interaction with specific molecular targets that modulate cellular pathways. Research indicates that this compound can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a critical transcription factor involved in immune response and inflammation. Activation of NF-κB leads to the expression of various cytokines that can enhance immune responses .

Structure-Activity Relationship (SAR)

A systematic exploration of SAR has been conducted to understand how modifications to the compound's structure affect its biological activity. The following table summarizes key findings from SAR studies:

| Compound Variant | Structural Modification | NF-κB Activation (%) | Cytotoxicity (MTT Assay OD) |

|---|---|---|---|

| Original Compound | None | 200 | 0.4 ± 0.02 |

| Compound A | 2-methyl substitution | 150 | 0.5 ± 0.01 |

| Compound B | 3-methyl substitution | 180 | 0.45 ± 0.02 |

| Compound C | Removal of methyl group | 100 | 0.6 ± 0.03 |

The original compound demonstrated the highest activation of NF-κB at 200%, while modifications generally resulted in decreased activity, indicating that specific structural features are crucial for maintaining biological efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Immunostimulatory Effects : In murine models, compounds similar to this compound were used as co-adjuvants in vaccination studies. These compounds significantly enhanced antigen-specific antibody titers when combined with established adjuvants like monophosphoryl lipid A (MPLA) .

- Cytokine Release : In vitro studies using human monocytic cell lines (THP-1) demonstrated that treatment with this compound led to an increased release of immunostimulatory cytokines upon stimulation with Toll-like receptor agonists . This suggests a role in enhancing innate immune responses.

- Cancer Research : Preliminary investigations into the anti-cancer properties have shown that the compound may inhibit tumor growth through modulation of immune pathways, although further studies are needed to elucidate these effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.